D-xylitol is primarily sourced from plant materials, particularly from hardwood trees and agricultural by-products. It can be produced through both chemical and biological processes. Biotechnological methods involve microbial fermentation using xylose-utilizing yeasts or engineered strains, while chemical methods typically involve hydrogenation of xylose.
D-xylitol is classified as a sugar alcohol (polyol) and is known for its low caloric content compared to traditional sugars. It has been extensively studied for its health benefits, including its anticariogenic properties, which help prevent dental caries.
D-[2-13C]Xylitol can be synthesized through several methods:
D-xylitol undergoes several chemical reactions:
These reactions are crucial in metabolic pathways involving carbohydrate metabolism.
The mechanism of action for D-xylitol involves its metabolism through the pentose phosphate pathway after being converted from D-xylose. The process begins with the reduction of D-xylose by xylose reductase to form xylitol, which can then be oxidized by xylitol dehydrogenase to produce xylulose. Xylulose is subsequently phosphorylated to xylulose 5-phosphate, entering the pentose phosphate pathway for further metabolism into glycolytic intermediates or other metabolites.
This pathway is significant for cellular metabolism as it provides reducing power (NADPH) and ribose sugars necessary for nucleotide synthesis.
Relevant data indicates that D-xylitol has a sweetness level comparable to sucrose but with about 40% fewer calories, making it an attractive alternative sweetener .
D-[2-13C]Xylitol is primarily utilized in metabolic studies due to its isotopic labeling, allowing researchers to trace metabolic pathways involving carbohydrates. Its applications include:
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